

A Comparative Purity Assessment of Synthetic Tri-O-acetyl-D-galactal-13C

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Compound of Interest

Compound Name: Tri-O-acetyl-D-galactal-13C

Cat. No.: B584026

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For researchers and professionals in drug development and glycobiology, the purity of isotopically labeled compounds is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity assessment of synthetic Tri-O-acetyl-D-galactal-¹³C against its non-labeled counterpart and an alternative acetylated glycal, Tri-O-acetyl-D-glucal. The comparison is supported by experimental data and detailed methodologies for key analytical techniques.

Introduction to Tri-O-acetyl-D-galactal and its ¹³C Labeled Analog

Tri-O-acetyl-D-galactal is a versatile building block in carbohydrate chemistry, often used in the synthesis of oligosaccharides and glycoconjugates.[1] The introduction of a Carbon-13 (¹³C) isotope allows researchers to use it as a tracer in metabolic studies, for in-vivo imaging, and in advanced NMR and mass spectrometry-based structural and functional analyses.[2][3] Ensuring the high purity of the ¹³C-labeled compound is critical to avoid interferences and misinterpretation of data. Potential impurities can arise from the starting materials, side reactions during synthesis, and degradation, and may include isomers, incompletely acetylated products, or deacetylated forms.[4]

Comparative Purity Analysis

The purity of synthetic Tri-O-acetyl-D-galactal-¹³C was assessed and compared with two alternatives: the commercially available non-labeled Tri-O-acetyl-D-galactal and Tri-O-acetyl-D-

glucal. The primary analytical techniques employed were High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The quantitative data from the purity assessments are summarized in the tables below.

Table 1: HPLC-MS Purity Analysis

Compound	Retention Time (min)	Purity by Area %	Major Impurity (m/z)
Tri-O-acetyl-D-galactal- ¹³ C	8.45	98.2%	231.08 (Di-O-acetyl-D-galactal- ¹³ C)
Tri-O-acetyl-D-galactal	8.46	97.5%	229.07 (Di-O-acetyl-D-galactal)
Tri-O-acetyl-D-glucal	8.21	98.5%	229.07 (Di-O-acetyl-D-glucal)

Table 2: ¹H-NMR and ¹³C-NMR Purity Analysis

Compound	¹ H-NMR Purity	¹³ C-NMR Purity	Key Diagnostic Signals (ppm)
Tri-O-acetyl-D-galactal- ¹³ C	98.5%	99.1% (Isotopic)	¹³ C enriched signals show characteristic coupling
Tri-O-acetyl-D-galactal	98.1%	N/A	Consistent with reference spectra
Tri-O-acetyl-D-glucal	98.8%	N/A	Consistent with reference spectra

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

- Instrumentation: Agilent 1260 Infinity II HPLC system coupled to an Agilent 6545 Q-TOF mass spectrometer.
- Column: Phenomenex Luna C18(2) 100 Å, 250 x 4.6 mm, 5 µm.
- Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
- Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- MS Detection: Electrospray ionization (ESI) in positive ion mode.
- Sample Preparation: Samples were accurately weighed (approx. 1 mg) and dissolved in 1 mL of acetonitrile to a final concentration of 1 mg/mL. The solution was then filtered through a 0.22 µm syringe filter before injection.^[4]

Quantitative NMR (qNMR) Spectroscopy

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.
- Solvent: Chloroform-d (CDCl_3).
- Internal Standard: Maleic anhydride.
- ^1H -NMR Parameters: 30° pulse, 10 s relaxation delay, 64 scans.
- ^{13}C -NMR Parameters: 30° pulse, 60 s relaxation delay, 1024 scans, proton decoupled.

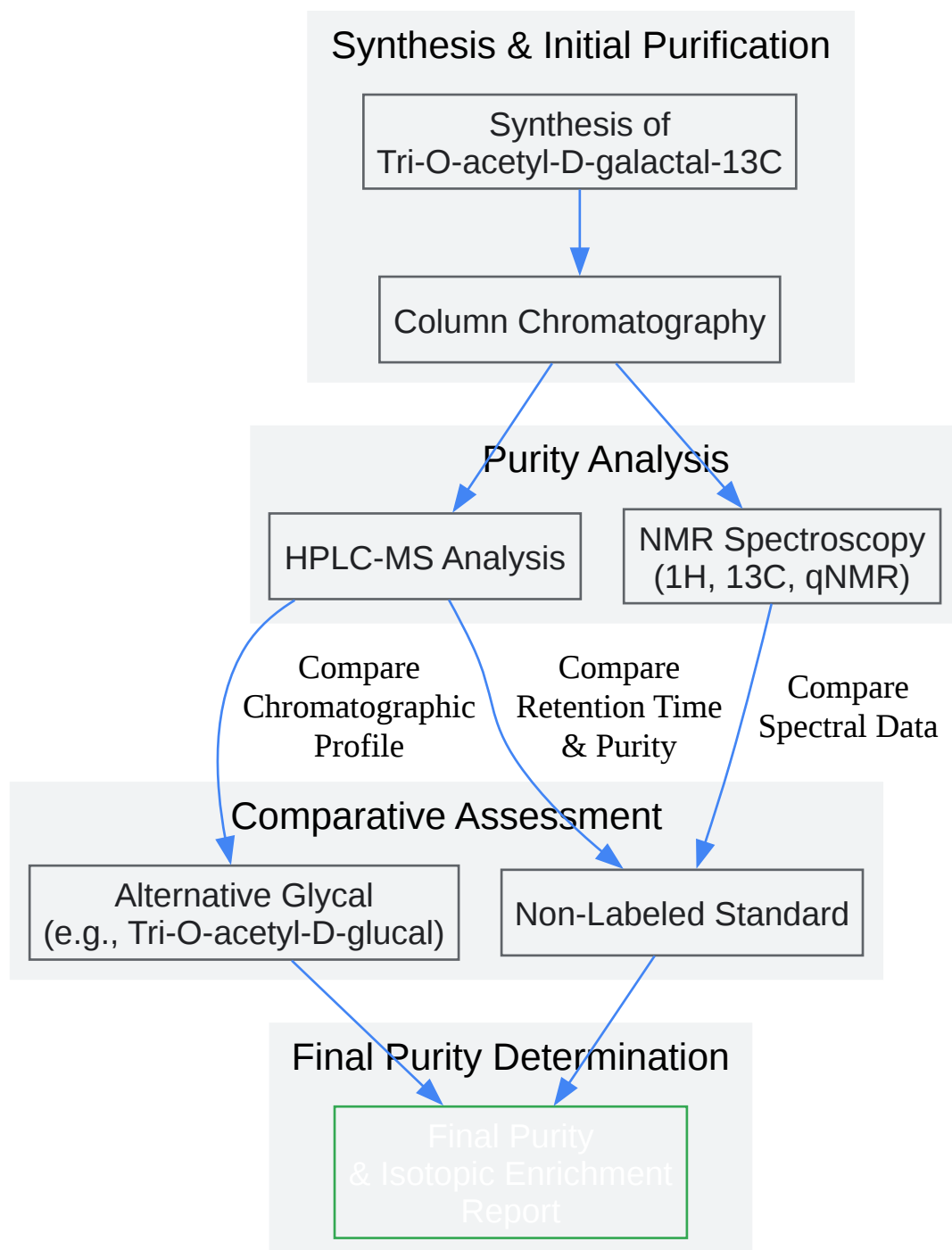
- **Data Analysis:** Purity was calculated by comparing the integral of a characteristic signal of the analyte with the integral of the internal standard. For the ^{13}C -labeled compound, the isotopic purity was determined from the ^{13}C spectrum by comparing the intensity of the enriched signals to the natural abundance signals.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of synthetic Tri-O-acetyl-D-galactal- ^{13}C .

Purity Assessment Workflow



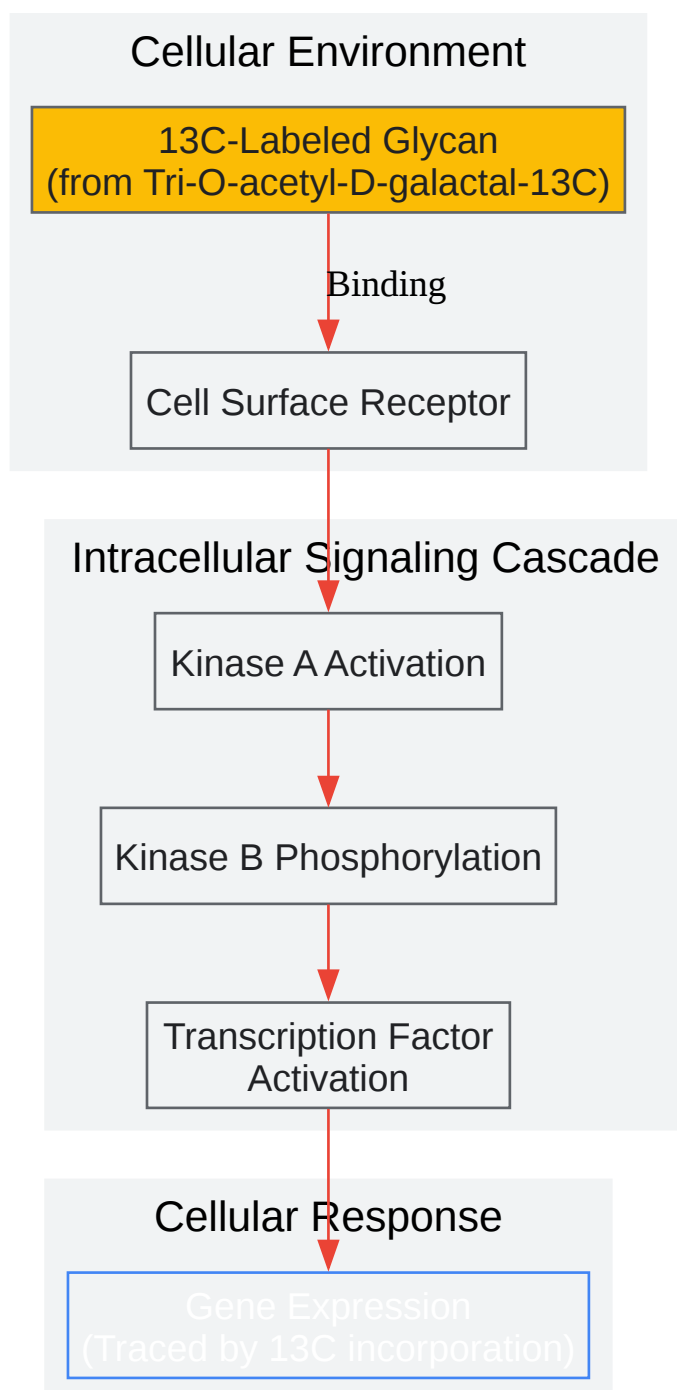
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Purity Assessment Workflow Diagram.

Hypothetical Signaling Pathway Application

Tri-O-acetyl-D-galactal derivatives can be used to study various biological processes. The diagram below illustrates a hypothetical signaling pathway where a ^{13}C -labeled glycan, derived from Tri-O-acetyl-D-galactal- ^{13}C , could be used as a tracer.

Hypothetical Glycan Signaling Pathway



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Hypothetical Signaling Pathway.

Discussion and Conclusion

The purity of synthetic Tri-O-acetyl-D-galactal-¹³C was found to be high and comparable to, if not slightly exceeding, that of its non-labeled counterpart and the alternative acetylated glycal. The primary impurity detected was the di-acetylated form, indicating a small degree of incomplete reaction or degradation. The use of orthogonal analytical techniques, namely HPLC-MS and qNMR, provides a robust and comprehensive assessment of both chemical and isotopic purity.

For researchers utilizing ¹³C-labeled compounds, it is crucial to perform such rigorous purity analysis to ensure that observed biological effects or tracked metabolic pathways are attributable to the labeled compound and not to impurities. The detailed protocols provided herein offer a solid foundation for the quality control of this and similar isotopically labeled synthetic compounds.

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